2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a thieno[2,3-d]pyrimidinone derivative featuring a 5,6-dimethyl-4-oxo-3-phenyl core. A sulfanyl (-S-) bridge at the 2-position connects the heterocyclic ring to an acetamide group, which is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-derived) moiety. The oxolan substituent may enhance solubility compared to purely aromatic substituents, while the phenyl and methyl groups on the pyrimidinone core likely contribute to steric and electronic modulation.
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-13-14(2)29-19-18(13)20(26)24(15-7-4-3-5-8-15)21(23-19)28-12-17(25)22-11-16-9-6-10-27-16/h3-5,7-8,16H,6,9-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRBKGYWBSPZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone derivatives and related acetamides have been extensively studied. Below is a comparative analysis of structurally analogous compounds, focusing on substituents, physicochemical properties, and biological relevance:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility and Lipophilicity:
- The target compound’s oxolan-2-ylmethyl group introduces a polar, oxygen-containing heterocycle, likely improving aqueous solubility compared to the 2-phenylethyl (C₁₈H₁₉N₃O₂S₂, ) or 2-ethylphenyl (C₂₁H₂₄N₃O₂S₂, ) analogs.
- The dichlorophenyl-substituted analog (C₁₃H₁₁Cl₂N₃O₂S, ) exhibits higher lipophilicity due to halogenation, which may enhance membrane permeability but reduce solubility.
The 3-phenyl group in the target compound may stabilize the molecule via π-π interactions in protein binding pockets .
Synthetic Pathways: Similar compounds are synthesized via coupling reactions of thiol-functionalized pyrimidinones with halogenated acetamides (e.g., nucleophilic substitution) . For example, describes diazonium salt coupling to form hydrazinylidene derivatives, though the target compound likely follows a distinct route involving oxolan-methylamine intermediates.
Hydrogen Bonding and Crystal Packing: The acetamide NH and oxolan oxygen in the target compound may participate in hydrogen bonding, influencing crystal packing and stability, as discussed in Etter’s graph set analysis .
Biological Relevance: While specific data for the target compound are unavailable, structurally related thienopyrimidinones exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, the dichlorophenyl analog () may act as a protease inhibitor due to its electrophilic aryl group.
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